molecular formula C8H13ClN2O2S B2448410 3-(2-Aminoethyl)benzenesulfonamide hydrochloride CAS No. 52320-61-3

3-(2-Aminoethyl)benzenesulfonamide hydrochloride

Cat. No.: B2448410
CAS No.: 52320-61-3
M. Wt: 236.71
InChI Key: QWJCVZNCTVTDSF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzenesulfonamide hydrochloride: is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an aminoethyl group as a substituent. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzenesulfonamide and 2-chloroethanol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Product Formation: The resulting product is 3-(2-Aminoethyl)benzenesulfonamide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and sodium cyanide are employed.

Major Products Formed:

    Oxidation Products: Oxides of the aminoethyl group.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry: 3-(2-Aminoethyl)benzenesulfonamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical reactions.

Biology: In biological research, this compound is used as a protease inhibitor. It inhibits the activity of serine proteases, which are enzymes involved in various physiological processes. This makes it valuable in studies related to enzyme function and regulation.

Medicine: The compound has potential therapeutic applications due to its ability to inhibit specific enzymes. It is being investigated for its role in treating diseases where enzyme inhibition is beneficial, such as certain cancers and inflammatory conditions.

Industry: In industrial applications, this compound is used in the formulation of pharmaceuticals and agrochemicals. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)benzenesulfonamide hydrochloride involves the inhibition of serine proteases. The compound binds covalently to the active site serine residue of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is irreversible and leads to the inactivation of the enzyme.

Molecular Targets and Pathways:

    Serine Proteases: The primary targets of this compound are serine proteases, including trypsin, chymotrypsin, and thrombin.

    Pathways: The inhibition of these enzymes affects various biological pathways, including blood coagulation, inflammation, and cell signaling.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound is also a serine protease inhibitor but has a fluoride group instead of a chloride group.

    Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but different chemical structure.

Uniqueness: 3-(2-Aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to form stable complexes with serine proteases. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-(2-aminoethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-5-4-7-2-1-3-8(6-7)13(10,11)12;/h1-3,6H,4-5,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCVZNCTVTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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